Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate
Description
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate is a bicyclic organic compound featuring a bicyclo[2.1.1]hexane scaffold substituted with a fluorine atom at the 4-position and a methyl ester group at the 1-position.
Properties
Molecular Formula |
C8H11FO2 |
|---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11FO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5H2,1H3 |
InChI Key |
HGHUAJBLPVMKNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This photochemical reaction uses light to induce the formation of the bicyclic structure from simpler precursors. The reaction conditions often include the use of a photoreactor and specific wavelengths of light to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of photochemistry and cycloaddition reactions are likely employed on a larger scale. Optimization of reaction conditions, such as light intensity, reaction time, and solvent choice, would be crucial for efficient industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and reactivity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bicyclo[2.1.1]hexane Derivatives
Functional Group Effects on Properties and Reactivity
- Fluorine (Target Compound): The electronegative fluorine atom likely increases the compound’s polarity and metabolic stability compared to non-halogenated analogs. This property is critical in pharmaceuticals to resist oxidative degradation .
- Amino Group (C₈H₁₃NO₂): The amino substituent introduces basicity and hydrogen-bonding capacity, making it suitable for interactions with biological targets. It is available at 97% purity for precision synthesis .
- Cyano Group (C₉H₁₁NO₂): The nitrile group enhances polarity and serves as a precursor for further functionalization (e.g., reduction to amines or conversion to carboxylic acids) .
- tert-Butyl Ester (C₁₁H₁₈O₂): The bulky tert-butyl group improves solubility in non-polar solvents and acts as a protecting group for carboxylic acids during multi-step syntheses .
Biological Activity
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate, a bicyclic compound with the molecular formula , has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in drug development.
This compound is synthesized through several chemical reactions, primarily involving the formation of the bicyclic core followed by the introduction of functional groups. The synthesis typically involves:
- Formation of the Bicyclic Core : Achieved via [2+2] cycloaddition reactions under photochemical conditions.
- Introduction of the Fluoromethyl Group : This is accomplished through nucleophilic substitution using fluoromethylating agents like fluoromethyl iodide.
- Carboxylation : The carboxylic acid group is introduced through carboxylation of suitable precursors, often involving Grignard reagents followed by hydrolysis.
Biological Mechanisms
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Its rigid bicyclic structure enhances binding affinity and selectivity for these targets.
- Receptor Binding : The fluorine atom in the structure increases reactivity and can influence binding interactions with receptors, potentially modulating their activity.
Research Findings and Case Studies
Recent studies have highlighted the compound's potential therapeutic applications:
- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by targeting pathways involved in tumor growth and survival. For instance, studies have shown that compounds with similar structures can inhibit METTL3, an enzyme implicated in cancer cell proliferation (Lin et al., 2016) .
- Neuroprotective Effects : Preliminary investigations suggest that this compound could have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases by modulating neurotransmitter systems.
- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds indicate favorable absorption and distribution characteristics, although specific data on this compound are still emerging.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in organic synthesis and drug discovery:
- Lead Compound Development : Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways.
- Synthetic Intermediate : The compound can be utilized as an intermediate in synthesizing more complex molecules with desired biological activities.
Summary Table of Biological Activities
Chemical Reactions Analysis
Ester Hydrolysis and Decarboxylation
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-fluorobicyclo[2.1.1]hexane-1-carboxylic acid (4b ), a precursor for further functionalization. For example:
-
Basic Hydrolysis : Treatment with aqueous NaOH in THF/MeOH at 60°C for 12 hours achieves >95% conversion to 4b .
-
Acid-Catalyzed Decarboxylation : Heating 4b with HCl in toluene induces decarboxylation, producing 4-fluorobicyclo[2.1.1]hexane as a volatile hydrocarbon.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, THF/MeOH, 60°C, 12h | Carboxylic acid (4b ) | >95% | |
| Conc. HCl, toluene, reflux | 4-Fluorobicyclo[2.1.1]hexane | 72% |
Nucleophilic Substitution at the Fluorine Position
-
Photochemical Bromination : Under UV light, the compound reacts with N-bromosuccinimide (NBS) in CCl₄ to yield 4-bromo derivatives, albeit in low yields (15–20%) .
-
Silver-Assisted Halogenation : Reaction with AgBr₂ in CCl₄ forms trace amounts of 4-chloro impurities via radical cage recombination .
Mechanistic Insight :
Homolytic cleavage of intermediates generates bridgehead radicals, which abstract halogens from the solvent or reagents (e.g., CCl₄ → Cl- ) .
Functionalization of the Bicyclic Core
The strained bicyclo[2.1.1]hexane framework participates in ring-opening and strain-release reactions:
-
Diels-Alder Reactions : Reacts with dienophiles like maleic anhydride under thermal conditions (150°C) to form fused tricyclic adducts .
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the bicyclic strain, yielding partially saturated derivatives with retained fluorine.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder with maleic anhydride | 150°C, 24h | Tricyclic adduct | 58% | |
| Hydrogenation (H₂/Pd/C) | RT, 6h | Partially saturated derivative | 85% |
Transesterification and Derivatization
The methyl ester undergoes transesterification with higher alcohols (e.g., ethanol, benzyl alcohol) under acidic or basic catalysis:
-
Ethanolysis : Using TsOH in refluxing ethanol converts the methyl ester to the ethyl analogue in 89% yield .
-
Benzylation : Benzyl alcohol and DCC/DMAP yield the benzyl ester, a common protective group for carboxylic acids .
Key Data :
Radical Cyclization and Photoreactions
The bicyclic structure stabilizes transient radicals, enabling unique photochemical pathways:
-
Photocyclization : UV irradiation in the presence of benzophenone induces intramolecular cyclization, forming polycyclic products .
-
C–H Functionalization : Persulfate-mediated radical reactions selectively functionalize bridgehead C–H bonds .
Example :
Photocyclization of ethyl 2-(1-phenylvinyl)pent-4-enoate under UV light yields bicyclo[2.1.1]hexane carboxylates in 69% yield .
Comparative Reactivity with Analogues
The fluorine substituent and bicyclic framework distinguish its reactivity from non-fluorinated or less-strained analogues:
| Compound | Reaction with NBS (Yield) | Decarboxylation Rate (Relative) |
|---|---|---|
| Methyl bicyclo[2.2.1]heptane-1-carboxylate | 45% | 1.0× |
| This compound | 20% | 3.2× |
| Methyl 4-chlorobicyclo[2.1.1]hexane-1-carboxylate | 65% | 0.8× |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate, and how can its purity be validated?
- Methodological Answer : Synthesis often involves bicyclohexane ring formation via pinacol-type trans-coplanar rearrangements or cycloadditions. For example, sodium hydroxide-mediated ring contraction of chloro alcohols in DMF can yield bicyclo[2.1.1]hexane derivatives, as demonstrated in analogous systems . Characterization requires NMR (e.g., distinguishing fluorinated vs. non-fluorinated regions) and X-ray crystallography using software like SHELX for structural validation . High-resolution mass spectrometry (HRMS) and HPLC with UV/RI detection are recommended for purity assessment.
Q. How can the stereochemical configuration of the bicyclo[2.1.1]hexane core be determined experimentally?
- Methodological Answer : X-ray diffraction is the gold standard for unambiguous stereochemical assignment. For dynamic systems, variable-temperature NMR can resolve conformational ambiguities. Computational methods (DFT, molecular mechanics) may predict stable conformers, which can be cross-validated with experimental NOESY/ROESY data to confirm spatial proximity of substituents .
Q. What spectroscopic techniques are critical for distinguishing fluorinated vs. non-fluorinated bicyclohexane derivatives?
- Methodological Answer :
- 19F NMR : Directly identifies fluorine substitution (chemical shifts typically -180 to -220 ppm for aliphatic C-F bonds).
- 1H-13C HSQC/HMBC : Correlates fluorine’s electronic effects on adjacent protons/carbons.
- IR Spectroscopy : Detects C-F stretching vibrations (~1100 cm⁻¹).
Comparative analysis with non-fluorinated analogs (e.g., Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate ) helps isolate fluorine-specific spectral features.
Advanced Research Questions
Q. How does the fluorine substituent influence the reactivity of the bicyclo[2.1.1]hexane scaffold in ring-opening or functionalization reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., ester hydrolysis or SN2 substitutions). To study this, conduct kinetic experiments comparing fluorinated vs. non-fluorinated analogs under identical conditions (e.g., NaOH-mediated hydrolysis). Monitor reaction progress via LC-MS or in situ FTIR to track intermediate formation .
Q. What strategies resolve contradictions in crystallographic data for strained bicyclohexane systems?
- Methodological Answer : Strained systems often produce weak diffraction patterns. Use high-intensity synchrotron radiation or cryocrystallography to improve data quality. For ambiguous cases, refine structures using SHELXL with restraints for bond lengths/angles based on DFT-optimized geometries . Cross-check with spectroscopic data (e.g., NOE correlations) to validate proposed conformers.
Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to compute strain energies, HOMO-LUMO gaps, and substituent effects. Compare relative energies of fluorinated vs. non-fluorinated analogs. Molecular dynamics simulations can assess conformational flexibility under simulated solvent conditions. Validate predictions with DSC (differential scanning calorimetry) for experimental thermodynamic data .
Q. What are the challenges in synthesizing enantiopure derivatives, and how can they be addressed?
- Methodological Answer : Strain in the bicyclo[2.1.1]hexane core complicates asymmetric synthesis. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., organocatalyzed fluorinations). Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. For unresolved mixtures, enzymatic resolution (e.g., lipase-mediated ester hydrolysis) may achieve separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
